Benzoin methyl ether
Overview
Description
It is a hydroxy ketone attached to two phenyl groups and appears as off-white crystals with a light camphor-like odor . Methyl benzoin is a derivative of benzoin and is used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
Benzoin methyl ether is a chemical compound with the formula C15H14O2 . It is primarily used as a photoinitiator in UV curing inks, wood coatings, paper coatings, optical fiber, PCB, screen printing, paper varnish, and other surface coatings . The primary targets of this compound are these surfaces where it initiates the polymerization process when exposed to UV light .
Mode of Action
The mode of action of this compound involves its interaction with UV light. When exposed to UV light, this compound absorbs the energy and undergoes a photochemical reaction. This reaction leads to the formation of free radicals, which then initiate the polymerization of the coating material . This process changes the physical state of the coating from a liquid to a solid, thereby curing the material .
Biochemical Pathways
The biochemical pathway of this compound primarily involves the generation of free radicals. These radicals are highly reactive and can initiate the polymerization of monomers present in the coating material . The resulting polymer chains create a solid, durable coating on the surface. This pathway is a crucial part of the curing process in various industrial applications .
Pharmacokinetics
The rate at which it absorbs UV light and initiates polymerization can be influenced by factors such as the intensity of the UV light and the presence of other substances in the coating material .
Result of Action
The result of this compound’s action is the formation of a solid, durable coating on the surface of the material. This occurs as the free radicals generated by this compound initiate the polymerization of the coating material, changing it from a liquid to a solid state . This process enhances the properties of the material, such as its resistance to wear and tear, thereby extending its lifespan .
Action Environment
The action of this compound is influenced by environmental factors such as the intensity of UV light and the temperature. Higher intensities of UV light can increase the rate of the photochemical reaction, leading to faster curing times . Additionally, the presence of other substances in the coating material can also influence the effectiveness of this compound as a photoinitiator .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl benzoin can be synthesized through the benzoin condensation reaction, which involves the reaction of two molecules of benzaldehyde in the presence of a catalyst. The traditional catalyst used is cyanide ion, but thiamine (vitamin B1) has also been shown to be an efficient catalyst . The reaction conditions typically involve dissolving thiamine hydrochloride in water, adding ethanol, and then slowly adding a solution of sodium hydroxide. Benzaldehyde is then added, and the mixture is heated in a water bath .
Industrial Production Methods
In industrial settings, the synthesis of methyl benzoin may involve supramolecular catalysis using cyclodextrins in water. This method is considered environmentally friendly as it avoids the use of harmful organic solvents . The reaction involves the use of 2-hydroxypropyl-β-cyclodextrin as a catalyst, which can be recycled multiple times with little loss of activity .
Chemical Reactions Analysis
Types of Reactions
Methyl benzoin undergoes various chemical reactions, including:
Reduction: It can be reduced to form dihydrobenzoin using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, such as nitration to form methyl 3-nitrobenzoate.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, ethanol.
Substitution: Nitric acid for nitration.
Major Products Formed
Oxidation: Benzil.
Reduction: Dihydrobenzoin.
Substitution: Methyl 3-nitrobenzoate.
Scientific Research Applications
Methyl benzoin has several scientific research applications, including:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its use in the synthesis of pharmaceutical compounds.
Industry: Used in the production of photosensitive resins, gravure inks, and photocurable coatings.
Comparison with Similar Compounds
Methyl benzoin can be compared with other similar compounds such as benzoin and benzoin methyl ether:
Methyl benzoin is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a photoinitiator and its environmentally friendly synthesis methods make it a valuable compound in both research and industry.
Properties
IUPAC Name |
2-methoxy-1,2-diphenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZJOQXSCSZQPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871031 | |
Record name | Ethanone, 2-methoxy-1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3524-62-7 | |
Record name | (±)-Benzoin methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3524-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl benzoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoin methyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76550 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 2-methoxy-1,2-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 2-methoxy-1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-methylbenzoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL BENZOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIF870BGWW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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